molecular formula C16H30O4S2 B15196718 3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid CAS No. 68790-03-4

3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid

Cat. No.: B15196718
CAS No.: 68790-03-4
M. Wt: 350.5 g/mol
InChI Key: KHLVSPIFFQSEKD-UHFFFAOYSA-N
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Description

3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid: is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a propanoic acid backbone with a decylthio and carboxyethylthio substituent. Its molecular formula is C14H26O4S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of decanethiol with 3-bromopropanoic acid, followed by the introduction of the carboxyethylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of continuous-flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydrosulfide or thiourea can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various thioether derivatives.

Scientific Research Applications

3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid involves its interaction with various molecular targets. The carboxyethylthio group can form hydrogen bonds with biological molecules, while the decylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
  • 2-((2-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid

Uniqueness

3-((10-((2-Carboxyethyl)thio)decyl)thio)propanoic acid is unique due to its longer alkyl chain (decyl group), which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in the formation of micelles and other self-assembled structures.

Properties

CAS No.

68790-03-4

Molecular Formula

C16H30O4S2

Molecular Weight

350.5 g/mol

IUPAC Name

3-[10-(2-carboxyethylsulfanyl)decylsulfanyl]propanoic acid

InChI

InChI=1S/C16H30O4S2/c17-15(18)9-13-21-11-7-5-3-1-2-4-6-8-12-22-14-10-16(19)20/h1-14H2,(H,17,18)(H,19,20)

InChI Key

KHLVSPIFFQSEKD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCSCCC(=O)O)CCCCSCCC(=O)O

Origin of Product

United States

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